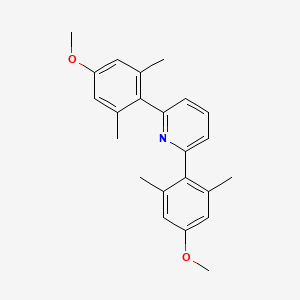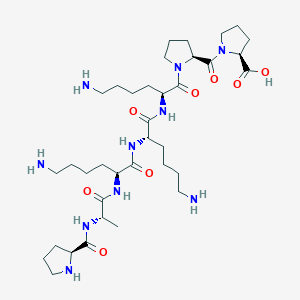
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of lysine residues can lead to the formation of allysine, which can further react to form cross-links in proteins.
Scientific Research Applications
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Binding to Receptors: The peptide may bind to cell surface receptors, triggering downstream signaling events.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic processes.
Structural Role: The peptide can contribute to the structural integrity of protein complexes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-proline: A dipeptide with similar structural features but shorter chain length.
L-Prolyl-L-proline: Another dipeptide with proline residues, used in similar research contexts.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition, used in nutritional and medical applications.
Uniqueness
L-Prolyl-L-alanyl-L-lysyl-L-lysyl-L-lysyl-L-prolyl-L-proline is unique due to its specific sequence and the presence of multiple lysine residues, which can impart distinct biochemical properties such as increased solubility and potential for cross-linking.
Properties
CAS No. |
669061-41-0 |
|---|---|
Molecular Formula |
C36H64N10O8 |
Molecular Weight |
765.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H64N10O8/c1-23(41-31(48)24-14-8-20-40-24)30(47)42-25(11-2-5-17-37)32(49)43-26(12-3-6-18-38)33(50)44-27(13-4-7-19-39)34(51)45-21-9-15-28(45)35(52)46-22-10-16-29(46)36(53)54/h23-29,40H,2-22,37-39H2,1H3,(H,41,48)(H,42,47)(H,43,49)(H,44,50)(H,53,54)/t23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
DXNTWNUOSSSWIT-BMGWUDNWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


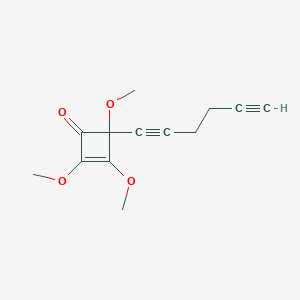
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
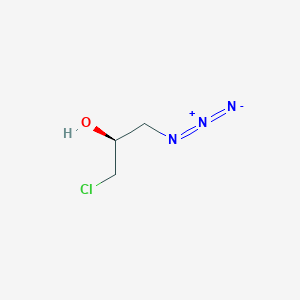
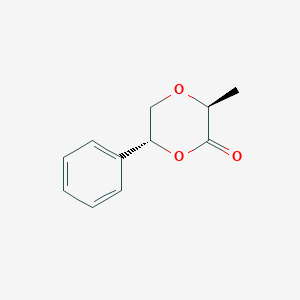
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)


![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
